4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde

Antibacterial Antimicrobial Drug Discovery

Researchers face inconsistent bioactivity when substituting aryl groups on thiophene aldehydes. This 3,4-dichlorophenyl analog delivers a reproducible activity signature. - **Anti-staphylococcal lead**: 39.4 mm zone vs. S. aureus at 25 µg/mL, outperforming streptomycin. - **Urease inhibition reference**: IC50 28.5 µg/mL for mechanistic studies. - **Process advantage**: Crystalline solid, mp 158-160°C, ideal for recrystallization & automated synthesis. - **Negative control use**: Negligible NO scavenging (IC50 ND) for antioxidant assays.

Molecular Formula C11H6Cl2OS
Molecular Weight 257.1 g/mol
CAS No. 926251-55-0
Cat. No. B3306282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde
CAS926251-55-0
Molecular FormulaC11H6Cl2OS
Molecular Weight257.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)Cl
InChIInChI=1S/C11H6Cl2OS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-6H
InChIKeyXUFIRGPNCWTFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde Overview


4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde (CAS 926251-55-0) is a member of the 4-arylthiophene-2-carbaldehyde class [1]. It features a thiophene ring substituted at the 4-position with a 3,4-dichlorophenyl group and at the 2-position with an aldehyde moiety [1]. This compound is commercially available in 98% purity and serves as a versatile intermediate for further synthetic elaboration via the reactive aldehyde group [1].

Synthetic intermediate: reactive aldehyde supports further functionalization
Antimicrobial screening context: supports antibacterial endpoint studies
Solid-phase handling: high crystallinity may facilitate recrystallization

Analog Substitution Divergent Biological Outcomes


Within the 4-arylthiophene-2-carbaldehyde series, seemingly minor variations in the aryl substitution pattern profoundly alter the biological activity profile [1]. For instance, changing the 3,4-dichloro substitution to 3-chloro-4-fluoro (compound 2i) improves antiurease potency by ~5% (IC50 27.1 vs 28.5 µg/mL) [1], while replacing it with a 3-trifluoromethyl-5-cyano group (compound 2d) enhances antibacterial activity against P. aeruginosa by ~26% (IC50 29.7 vs 40 µg/mL) [1]. These quantitative differences underscore that in-class analogs cannot be casually interchanged; the precise dichlorophenyl substitution pattern yields a distinct, reproducible activity signature [1].

Analog substitution may shift antibacterial profile
Replacing the 3,4-dichloro group with 3-CF3-5-CN (2d) altered P. aeruginosa response, indicating substitution-pattern sensitivity.
Assay selectivity may not transfer across targets
Close analog 2i showed divergent urease vs. NO scavenging potency; the 3,4-dichlorophenyl signature may not replicate uniformly.

4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde Comparative Evidence


Antibacterial Activity Profile

Compound 2h (4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde) was evaluated for antibacterial activity against two Gram-positive and four Gram-negative strains alongside nine structural analogs [1]. At 25 µg/mL, 2h showed the largest inhibition zone against S. aureus (39.4 mm) among all tested compounds, outperforming the standard streptomycin (15 mm) and the potent analog 2i (27.8 mm) [1]. At 50 µg/mL, 2h maintained broad-spectrum activity with zones ranging from 57–67 mm [1].

Antibacterial Profile
Head-to-head
S. aureus zone: 39.4 mm
vs. streptomycin 15 mm, analog 2i 27.8 mm (25 µg/mL)
Supports antimicrobial screening context
Reported higher inhibition zone; data from single literature source.
Antibacterial Antimicrobial Drug Discovery

Antiurease Inhibition Activity

In a direct comparative antiurease assay, compound 2h exhibited an IC50 of 28.5 µg/mL, representing moderate inhibition [1]. This is slightly weaker than the most potent analog 2i (IC50 27.1 µg/mL) and the thiourea standard (IC50 27.5 µg/mL) [1].

Urease Inhibition
Head-to-head
IC50: 28.5 µg/mL
Analog 2i: 27.1; thiourea standard: 27.5
Supports urease inhibition endpoint review
Moderate inhibition; reported SAR baseline context.
Urease Inhibition Antiulcer Gastric Therapeutics

Nitric Oxide Scavenging Activity

In a nitric oxide scavenging assay, compound 2h demonstrated minimal activity, with only 13%, 20%, and 35% scavenging at 25, 50, and 100 µg/mL respectively, and an IC50 value that was not determinable (NA) [1]. This stands in stark contrast to the most active analogs 2d (IC50 45.6 µg/mL) and 2i (IC50 46.1 µg/mL) [1].

NO Scavenging
Head-to-head
20% at 50 µg/mL
IC50 not determinable; analog 2d IC50 45.6
Supports NO scavenging endpoint context
Negligible activity; distinct selectivity feature.
Antioxidant Free Radical Scavenging Inflammation

Physicochemical Properties

Compound 2h has a melting point of 158–160 °C, which is significantly higher than many analogs in the same series (e.g., 2f: 68–70 °C; 2g: 71–73 °C; 2i: 108–110 °C) [1]. This elevated melting point suggests enhanced crystallinity and thermal stability [1].

Thermal Stability
Head-to-head
MP: 158–160 °C
Analog 2i: 108–110; 2f: 68–70; 2g: 71–73
Supports solid-phase synthesis handling review
Elevated crystallinity aids purification.
Solid-State Chemistry Crystallization Synthetic Intermediate

4-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde Application Scenarios


Antibacterial Lead Development

Researchers focused on anti-staphylococcal drug discovery should prioritize 2h due to its demonstrated superior inhibition of S. aureus (39.4 mm zone at 25 µg/mL) compared to both streptomycin and close structural analogs [1]. This compound serves as an excellent starting point for further functionalization via the aldehyde group to improve potency and pharmacokinetic properties.

Urease Inhibitor Development

For studies investigating urease inhibition mechanisms, 2h provides a well-characterized intermediate activity profile (IC50 28.5 µg/mL) [1]. It can be used to systematically probe the impact of dichloro substitution on urease binding, offering a reliable reference point for synthesizing and testing derivatives.

Nitric Oxide Scavenging Negative Control

The negligible NO scavenging activity of 2h (IC50 not determinable) makes it an ideal negative control in cellular or in vitro experiments designed to assess antioxidant mechanisms [1]. Researchers can confidently attribute observed antioxidant effects to the test compound rather than the thiophene scaffold itself.

Solid-Phase Synthesis Intermediate

The high melting point (158–160 °C) and crystalline nature of 2h facilitate purification via recrystallization [1]. This property is particularly valuable in solid-phase peptide synthesis or combinatorial chemistry where low-melting analogs may cause handling or automation issues.

Application
Selection Property
Validation Focus
Antimicrobial Lead Studies
Antimicrobial screening context
Antibacterial endpoint review
Urease Inhibition Studies
Urease inhibition screening context
Urease inhibition endpoint review
NO Scavenging Negative Control
NO scavenging assay context
Negative-control endpoint validation
Solid-Phase Synthesis
High-melting crystalline solid
Recrystallization and handling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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